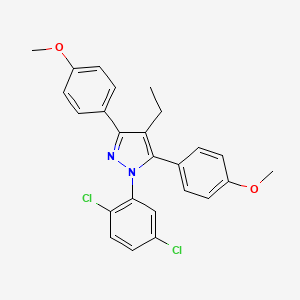![molecular formula C11H10F2N4OS B10894930 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894930.png)
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 3-methoxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the Schiff base to the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays or imaging agents.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group may enhance the compound’s binding affinity and stability, while the Schiff base can facilitate interactions with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group and the Schiff base, which may confer enhanced biological activity and specificity compared to other triazole derivatives.
Properties
Molecular Formula |
C11H10F2N4OS |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4OS/c1-18-8-4-2-3-7(5-8)6-14-17-10(9(12)13)15-16-11(17)19/h2-6,9H,1H3,(H,16,19)/b14-6+ |
InChI Key |
OTEUBFHYDFLSCV-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B10894871.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894877.png)
![(2E)-3-{3-[(2-cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10894883.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10894890.png)
![Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
![1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)

![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10894914.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10894917.png)
![N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10894923.png)
![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894937.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894938.png)
![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894948.png)
